![molecular formula C7H5N3O B13127856 Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a pyrazine ring fused with a pyrazole moiety and a formyl (-CHO) group at position 2. This aldehyde functional group confers unique reactivity, enabling its use as a synthetic intermediate for constructing diverse derivatives via Schiff base formation, nucleophilic additions, or cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde serves as an essential intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders and other medical conditions. Its derivatives have shown potential as inhibitors for various biological pathways, making them valuable in drug discovery.
Case Studies
- A study demonstrated that modifications of the pyrazolo[1,5-a]pyrazine core can lead to potent inhibitors of PI3Kδ, which are relevant for treating inflammatory diseases. The compound CPL302415 exhibited an IC50 value of 18 nM, showcasing its efficacy as a therapeutic agent .
- Another research highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that possess anticancer properties and selective protein inhibition capabilities .
Agricultural Chemistry
Enhancing Crop Yield
The compound is utilized in developing agrochemicals that improve crop resistance to pests and diseases. Its application contributes to sustainable agricultural practices by reducing reliance on traditional pesticides.
Research Findings
- Pyrazolo[1,5-a]pyrazine derivatives have been investigated for their potential to enhance plant growth and yield through targeted biochemical pathways .
Material Science
Advanced Materials Development
In material science, this compound is employed in formulating advanced materials such as polymers and coatings with enhanced thermal and mechanical properties.
Innovative Applications
- Researchers are exploring the use of this compound in creating functional materials that exhibit unique photophysical properties, making them suitable for applications in electronics and photonics .
Biochemical Research
Enzyme Inhibition Studies
The compound is significant in biochemical research for studying enzyme inhibition and receptor binding. Its derivatives are being evaluated for their ability to modulate various biological targets.
Notable Insights
- Pyrazolo[1,5-a]pyrazine derivatives have been identified as effective inhibitors of kinases and receptors associated with multiple diseases .
Analytical Chemistry
Reagent Applications
In analytical chemistry, this compound acts as a reagent in various detection methods. It facilitates the quantification of other compounds within complex mixtures.
Analytical Techniques
- The compound has been utilized in chromatographic methods to improve the sensitivity and specificity of analytical assays .
Data Tables
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]quinoxaline Derivatives
Structural Similarities: Pyrazolo[1,5-a]quinoxalines share the fused pyrazole-pyrazine core but differ in substituents. For example, TLR7 antagonists in this class feature hydrophobic alkyl chains (C4–5) and amine groups, which enhance target binding . Biological Activity:
- Alkyl chain length optimization (C4–5) maximized antagonistic potency .
- SAR Insight : Bulky substituents (e.g., isobutyl) improved selectivity and potency, suggesting that the aldehyde group in pyrazolo[1,5-a]pyrazine-3-carbaldehyde could be replaced with hydrophobic chains for receptor targeting.
Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Variations : These compounds replace pyrazine with pyrimidine and often feature substituents like halogens, methoxy, or triazole groups at key positions (e.g., C3, C5, C7) .
Biological Activity :
- Anticancer Activity : Compounds 6m (3,4,5-trimethoxyphenyl) and 6p (4-fluorophenyl) demonstrated potent cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) via kinase inhibition .
- Antimicrobial Activity : Hydrazone derivatives (e.g., compounds 5d and 5k) showed inhibitory rates of 70–80% against wheat fusarium and apple rot fungi at 50 µg/mL .
Physicochemical Properties : Halogenation at C3 (e.g., using hypervalent iodine reagents) improved synthetic accessibility and optical properties .
Pyrazolo[1,5-a]pyridine Derivatives
Structural Modifications : These compounds prioritize aqueous solubility through basic amine additions.
Key Findings :
- PI3K Inhibition : Derivatives with a basic amine substituent achieved 1,000× greater aqueous solubility (as HCl salts) while retaining p110α inhibitory activity comparable to earlier analogs .
- SAR Insight : The aldehyde group in this compound could be modified with polar groups (e.g., amines) to enhance solubility without sacrificing target affinity.
Pyrazolo[1,5-a]quinazoline Derivatives
Applications : These tricyclic compounds exhibit anti-inflammatory activity by targeting MAP kinases (e.g., ERK2, JNK3).
Key Compounds :
- 13i and 16 : Demonstrated high-affinity binding to MAPKs in silico, suppressing NF-κB signaling in macrophages .
SAR Insight : The aldehyde group’s electrophilic nature could mimic the carbonyl groups in quinazolines, enabling interactions with kinase ATP-binding pockets.
Structure-Activity Relationship (SAR) Trends
Biological Activity
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is an intriguing compound within the pyrazolo family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrazole ring fused with a pyrazine system and an aldehyde functional group. This configuration enhances its reactivity and biological potential. The aldehyde group allows for nucleophilic addition reactions, which can lead to the formation of various derivatives that may exhibit enhanced biological activities.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities, including:
- Anticancer Activity : Various derivatives have shown promise as inhibitors of enzymes and receptors involved in cancer progression.
- Anti-inflammatory Properties : Some compounds have demonstrated the ability to inhibit inflammatory pathways.
- Antimicrobial Effects : Certain derivatives have been evaluated for their efficacy against bacterial strains.
Table 1: Summary of Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Piperidin-1-yl)pyrazolo[1,5-a]pyrazine | Lacks fluorophenyl group | Anticancer activity |
2-(Phenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine | Contains phenyl instead of fluorophenyl | Anti-inflammatory |
2-(Benzyl)-4-(morpholin-4-yl)pyrazolo[1,5-a]pyrazine | Morpholine instead of piperidine | Antimicrobial properties |
The biological activities of pyrazolo[1,5-a]pyrazine derivatives can be attributed to their interaction with various biological targets. For instance:
- Inhibition of Kinases : Many studies have focused on the inhibition of specific kinases such as PI3Kδ and Pim-1. For example, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors with IC50 values in the nanomolar range against these kinases .
- Modulation of Inflammatory Pathways : Compounds have been shown to inhibit NF-κB transcriptional activity in cell-based assays, highlighting their potential in treating inflammatory diseases .
Case Study 1: Anticancer Properties
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. One compound exhibited an IC50 value of 18 nM against PI3Kδ and demonstrated selective inhibition over other isoforms . This selectivity is critical for minimizing side effects in therapeutic applications.
Case Study 2: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, several pyrazolo derivatives were screened for their ability to inhibit LPS-induced NF-κB activation. Compounds with IC50 values below 50 µM were identified as promising candidates for further development .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. The presence of the aldehyde group allows for further functionalization that can enhance its biological activity. For example:
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing Pyrazolo[1,5-a]pyrazine-3-carbaldehyde and its derivatives?
Answer: Characterization requires a combination of spectral and analytical methods:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate was characterized by distinct NMR shifts for nitro and ester groups .
- IR Spectroscopy : Identifies functional groups, such as carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) vibrations (~2200 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C10H11N3O for 2,4,6-trimethyl derivatives) .
- X-ray Crystallography : Resolves ambiguous structures, as demonstrated in regioselective halogenation studies .
Q. What are common synthetic routes for this compound derivatives?
Answer:
- Cyclocondensation : Reacting 3-aminopyrazoles with α,β-unsaturated carbonyl compounds forms the pyrazolo[1,5-a]pyrazine core .
- Nitration : Controlled nitration using HNO3/H2SO4 at 0°C introduces nitro groups at position 3, as shown in methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate synthesis .
- Esterification/Hydrolysis : Methanol and sulfuric acid facilitate ester formation, while hydrolysis yields carboxylic acids .
Q. How are Pyrazolo[1,5-a]pyrazine derivatives screened for pharmacological activity?
Answer:
- In Vitro Assays : Anticancer activity is tested against cell lines (e.g., HEPG2 liver carcinoma) using MTT assays, with IC50 values calculated for potency .
- Antimicrobial Testing : Compounds are evaluated against resistant bacterial strains via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Answer:
- Halogenation : Hypervalent iodine(III) reagents (e.g., PIDA) with KX (X = Cl, Br, I) in water enable ambient-temperature C7 halogenation. This method avoids toxic solvents and achieves >80% yields .
- Nitration/Reduction : Sequential nitration (HNO3/H2SO4) and catalytic hydrogenation (Pd/C, H2) introduce amino groups selectively .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer applications?
Answer:
- Substituent Modulation : Electron-withdrawing groups (e.g., NO2, CN) at position 3 enhance antitumor activity, as seen in pyrazolo[1,5-a]pyrimidine derivatives with IC50 values <5 µM .
- Molecular Docking : Computational modeling against targets like estrogen receptor (ER-α) identifies key interactions. For example, triazole-bridged glycosides showed enhanced binding affinity in docking studies .
Q. What reaction mechanisms govern the synthesis of Pyrazolo[1,5-a]pyrazine derivatives?
Answer:
- Electrophilic Aromatic Substitution (EAS) : Halogenation proceeds via an EAS mechanism, where hypervalent iodine generates electrophilic halonium ions .
- Tandem Cyclization : KOH-mediated reactions of chalcones with 1H-pyrazol-3-amines form 5,7-diaryl derivatives through base-catalyzed cyclization .
Q. How do Pyrazolo[1,5-a]pyrazines interact with biological targets at the molecular level?
Answer:
- Kinase Inhibition : Derivatives like selitrectinib inhibit tropomyosin receptor kinases (TRK) by binding to ATP pockets, confirmed via crystallography .
- G Protein-Coupled Receptor (GPCR) Modulation : Pyrazolo[1,5-a]pyridine appendages in dopaminergic ligands bias signaling toward Gα proteins over β-arrestin, demonstrated via BRET biosensors .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
InChI Key |
KBWJSELOUCEODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.